1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a sulfonyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid typically involves multiple stepsThe final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and sulfonates are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid: Shares the 2-oxo-1,2-dihydropyridine core but differs in the functional groups attached.
1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: Similar core structure with variations in the substituents.
2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: Contains a similar pyridine core but with different functional groups.
Uniqueness
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid is unique due to its combination of a piperidine ring, sulfonyl group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C11H14N2O5S |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
1-[(2-oxo-1H-pyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O5S/c14-10-9(2-1-5-12-10)19(17,18)13-6-3-8(4-7-13)11(15)16/h1-2,5,8H,3-4,6-7H2,(H,12,14)(H,15,16) |
InChI Key |
VLJYQWASNNLNPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CNC2=O |
Origin of Product |
United States |
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